molecular formula C7H14O4 B147122 (+)-2,3-O-Isopropylidene-L-threitol CAS No. 50622-09-8

(+)-2,3-O-Isopropylidene-L-threitol

Cat. No.: B147122
CAS No.: 50622-09-8
M. Wt: 162.18 g/mol
InChI Key: INVRLGIKFANLFP-WDSKDSINSA-N
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Description

(+)-2,3-O-Isopropylidene-L-threitol is a chiral organic compound derived from L-threitol. It is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions. This compound is often used in organic synthesis due to its stereochemical properties and ability to form stable intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-2,3-O-Isopropylidene-L-threitol can be synthesized through the protection of L-threitol using acetone in the presence of an acid catalyst. The reaction typically involves dissolving L-threitol in acetone and adding a catalytic amount of an acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by removing the solvent and purifying the residue through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade acetone and acid catalysts in large reactors. The reaction conditions are optimized for maximum yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(+)-2,3-O-Isopropylidene-L-threitol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form diols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to substitute the hydroxyl groups with tosyl or mesyl groups.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Diols or other reduced derivatives.

    Substitution: Tosylates or mesylates.

Scientific Research Applications

(+)-2,3-O-Isopropylidene-L-threitol is used in various scientific research applications, including:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

    Industry: In the production of fine chemicals and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of (+)-2,3-O-Isopropylidene-L-threitol involves its ability to act as a chiral template in chemical reactions. The isopropylidene group protects the hydroxyl groups, allowing for selective reactions at other positions. This protection is crucial in multi-step synthesis processes where selective reactivity is required. The compound’s stereochemistry plays a significant role in determining the outcome of reactions, making it a valuable tool in asymmetric synthesis.

Comparison with Similar Compounds

(+)-2,3-O-Isopropylidene-L-threitol is unique due to its specific stereochemistry and the presence of the isopropylidene protecting group. Similar compounds include:

    (+)-2,3-O-Isopropylidene-D-threitol: The enantiomer of this compound.

    2,3-O-Isopropylidene-D-glyceraldehyde: A related compound with a similar protecting group but different stereochemistry.

    2,3-O-Isopropylidene-L-glyceraldehyde: Another related compound with different stereochemistry.

These compounds share similar chemical properties but differ in their stereochemistry, which affects their reactivity and applications in synthesis.

Properties

IUPAC Name

[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVRLGIKFANLFP-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CO)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964859
Record name (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86992-57-6, 50622-09-8
Record name rel-(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86992-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50622-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is (+)-2,3-O-Isopropylidene-L-threitol used in the development of liquid crystals?

A1: this compound serves as a chiral building block for synthesizing compounds that can induce a cholesteric phase in nematic liquid crystals [, ]. By attaching mesogenic groups, such as oligophenylenevinylene (OPV) derivatives, to the this compound core, researchers can create chiral dopants. These dopants, when added to nematic liquid crystals, introduce helical twisting power (HTP), resulting in the formation of a cholesteric phase []. The alkylation of the OPV moiety further enhances the alignment within the nematic liquid crystal, promoting the appearance of the cholesteric phase [].

Q2: Can you provide examples of polymers synthesized using this compound and discuss their properties?

A2: Researchers have successfully synthesized polycarbonates [] and cyclocopolymers [] using this compound as a starting material.

    Q3: Beyond liquid crystals, are there other applications of this compound in material science?

    A3: Yes, this compound is a valuable monomer for creating bio-based polyesters []. For instance, incorporating it into poly(butylene succinate) (PBS) alongside isosorbide, another sugar-based diol, leads to improved mechanical properties and oxygen barrier performance compared to pure PBS []. This highlights the potential of this compound in developing sustainable and high-performance materials.

    Q4: Has this compound been used in the synthesis of other chiral compounds?

    A4: Yes, a chiral phosphoramidite ligand derived from this compound has been successfully employed in the rhodium-catalyzed hydrolytic cleavage of silacyclobutanes []. This reaction provides access to silanols, including Si-stereogenic silanols, with promising enantioselectivity [].

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